4-(2-氟苯基)-1,2,3-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

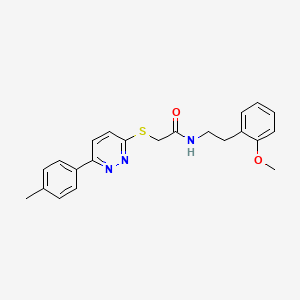

The compound “4-(2-Fluorophenyl)-1,2,3-thiadiazole” belongs to a class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

While specific synthesis information for “4-(2-Fluorophenyl)-1,2,3-thiadiazole” was not found, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was synthesized by a two-step substitution reaction .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, NMR, and X-ray crystallography . For example, the structure of the title compound, C16H10FNO6, was found to have a triclinic system with E configuration about the C=C double bond .

Chemical Reactions Analysis

In a study of a related compound, the inhibitory effects on ENT1 and ENT2 were found to be affected by the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-Fluorophenol has a molecular weight of 112.10, a boiling point of 171-172 °C, and a density of 1.256 g/mL at 25 °C .

科学研究应用

抗癌活性

抗癌和神经保护活性: 4-(2-氟苯基)-1,2,3-噻二唑的衍生物2-(4-氟苯基氨基)-5-(2,4-二羟基苯基)-1,3,4-噻二唑 (FABT) 对神经系统癌症和结肠腺癌和肺癌等外周癌症的肿瘤细胞表现出有希望的抗癌作用。它抑制细胞分裂和迁移,同时在神经元培养物中显示出营养作用,并且对正常细胞没有不利影响。FABT 在暴露于神经毒剂的培养物中也表现出神经保护活性 (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007)。

白血病细胞影响: 新型2-芳基烷基-5-取代-6-(4'-氟苯基)-咪唑并[2,1-b][1,3,4]噻二唑衍生物对白血病细胞显示出很强的细胞毒性,表明其作为化疗剂的潜力 (Karki et al., 2011)。

抗结核活性

- 抗结核活性: 对2,5-二取代-1,3,4-噻二唑的研究表明,2-苯基氨基-5-(4-氟苯基)-1,3,4-噻二唑对结核分枝杆菌表现出最高的抑制活性 (Oruç et al., 2004)。

抗病毒活性

- 对烟草花叶病毒的抗病毒活性: 通过Ugi反应合成的4-甲基-1,2,3-噻二唑,含有3-氟-4-甲基苯基亚结构,表现出显着的抗烟草花叶病毒活性,突出了它们作为新型抗病毒剂的潜力 (Yi-feng & Morzherin, 2010)。

荧光和光谱研究

- 双荧光效应: 对2-氨基-1,3,4-噻二唑的光谱研究揭示了与分子聚集和电荷转移相关的双荧光效应,表明其在生物学和分子医学中作为荧光探针的应用 (Budziak et al., 2019)。

血小板聚集抑制活性

- 血小板聚集抑制: 包括那些具有4-甲氧基苯基取代基的4,5-双(取代)-1,2,3-噻二唑在内的4,5-双(取代)-1,2,3-噻二唑显示出抑制胶原诱导的血小板聚集,表明具有潜在的抗血栓活性 (Thomas, Nishizawa, Zimmermann, & Williams, 1985)。

作用机制

Target of Action

The primary target of 4-(2-Fluorophenyl)-1,2,3-thiadiazole is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. This compound has been shown to be a novel inhibitor of ENTs, with more selectivity towards ENT2 than ENT1 .

Mode of Action

4-(2-Fluorophenyl)-1,2,3-thiadiazole interacts with its targets, the ENTs, by inhibiting their function .

Biochemical Pathways

The inhibition of ENTs by 4-(2-Fluorophenyl)-1,2,3-thiadiazole affects the nucleoside transport pathways . This can have downstream effects on nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes.

Pharmacokinetics

For instance, the curcumin analog EF-24, which shares some structural similarities with 4-(2-Fluorophenyl)-1,2,3-thiadiazole, has been shown to have a terminal elimination half-life of 73.6 minutes and a plasma clearance value of 0.482 L/min/kg . The bioavailability of EF-24 was found to be 60% and 35% after oral and intraperitoneal administration, respectively

Result of Action

The molecular and cellular effects of 4-(2-Fluorophenyl)-1,2,3-thiadiazole’s action are largely due to its inhibition of ENTs . By inhibiting these transporters, the compound can disrupt nucleotide synthesis and the regulation of adenosine function, potentially leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Fluorophenyl)-1,2,3-thiadiazole. For instance, the compound’s stability and activity could be affected by pH, temperature, and the presence of other substances in the environment . Additionally, the compound’s solubility in water suggests that it could be mobile in the environment and may spread in water systems .

安全和危害

属性

IUPAC Name |

4-(2-fluorophenyl)thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWPCVCOKUKQEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

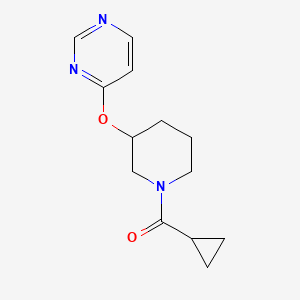

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenyl)-1,2,3-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-2-[(2,5-dimethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2884586.png)

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)

![N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2884590.png)

![Di-tert-butyl 2-(2-ethoxy-2-oxoethyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2884592.png)

![2-Amino-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone](/img/structure/B2884593.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine](/img/structure/B2884595.png)

![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)

![N-(3-(methylthio)phenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2884598.png)

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)